molecular formula C18H20N2O2 B240599 N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-methylbenzamide

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-methylbenzamide

カタログ番号 B240599
分子量: 296.4 g/mol
InChIキー: MBALEEAPQQPFDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-3-methylbenzamide, commonly known as DMXAA, is a small molecule with potential anti-tumor properties. It was first identified in the 1980s as part of a screening program for new anti-cancer drugs. Since then, it has been the subject of intense research and several clinical trials.

作用機序

The exact mechanism of action of DMXAA is not fully understood. It is thought to activate the immune system, leading to the production of cytokines and chemokines that induce tumor necrosis and apoptosis. It may also inhibit the growth of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects
DMXAA has been shown to induce a variety of biochemical and physiological effects in tumor cells and in vivo. It can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. It can also induce the expression of genes involved in apoptosis and cell cycle arrest. In vivo, it can cause a decrease in tumor size and an increase in tumor necrosis.

実験室実験の利点と制限

One advantage of DMXAA is its ability to induce tumor necrosis and apoptosis in a variety of cancer cell lines. It also has the potential to enhance the anti-tumor activity of other chemotherapeutic agents. However, its mechanism of action is not fully understood, and its efficacy in clinical trials has been mixed.

将来の方向性

There are several future directions for research on DMXAA. One area of interest is in combination therapy with other chemotherapeutic agents. Another area of interest is in the development of more potent analogs of DMXAA. Additionally, further research is needed to fully understand the mechanism of action of DMXAA and to identify biomarkers that can predict its efficacy in clinical trials.

合成法

DMXAA can be synthesized through a multi-step process starting from 3-methylbenzoic acid. The final step involves the reaction of 4-(N,N-dimethylamino)phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methylbenzamide to yield DMXAA.

科学的研究の応用

DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and apoptosis in a variety of cancer cell lines, including lung, colon, breast, and melanoma. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.

特性

分子式

C18H20N2O2

分子量

296.4 g/mol

IUPAC名

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-3-methylbenzamide

InChI

InChI=1S/C18H20N2O2/c1-13-5-4-6-15(11-13)18(22)19-16-9-7-14(8-10-16)12-17(21)20(2)3/h4-11H,12H2,1-3H3,(H,19,22)

InChIキー

MBALEEAPQQPFDO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C

正規SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。